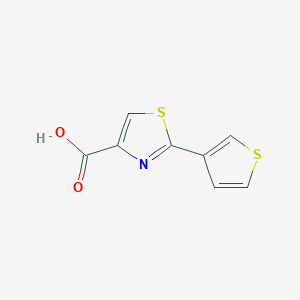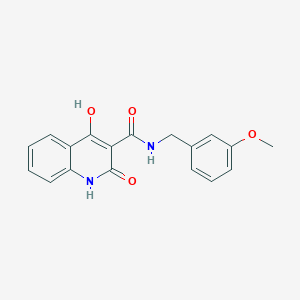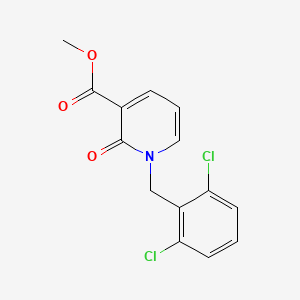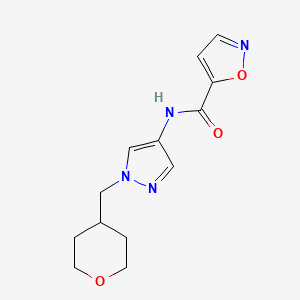
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an oxadiazole ring, a methoxyphenoxy moiety, and a nitrofuran segment, which could contribute to its reactivity and interaction with various biological targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of related oxadiazole derivatives involves the condensation of appropriate precursors such as carboxylic acids and hydrazides, followed by cyclization to form the oxadiazole ring . The nitrofuran moiety could be introduced through nitration reactions, and the methoxyphenoxy group might be attached via etherification processes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, (1)H NMR, and HRMS spectra . X-ray diffraction analysis has been employed to determine the spatial structure of similar molecules, which provides valuable information about the conformation and stereochemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of the oxadiazole ring, which can participate in various nucleophilic and electrophilic reactions due to its electron-deficient nature. The nitro group in the nitrofuran segment is also a key reactive site, capable of undergoing reduction and participating in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the behavior of similar molecules. The absorption maxima in the UV-vis spectrum and the fluorescence emission spectra are affected by the substituents on the aromatic rings and the solvent polarity . The presence of the methoxy group and the nitrofuran moiety would also influence the compound's solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
A series of compounds, including N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide derivatives, have been synthesized and evaluated for their antidiabetic activity. These compounds were tested using the α-amylase inhibition assay, indicating their potential in managing diabetes through enzyme inhibition mechanisms. The synthesis involves condensation processes, with characterization by NMR, IR spectroscopy, and mass spectrometry, highlighting the comprehensive approach to discover novel antidiabetic agents (Lalpara et al., 2021).
Antimicrobial Activity
The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases has been explored, producing compounds with moderate antimicrobial activity against various bacterial and fungal species. This research demonstrates the chemical versatility of the 4-methoxyphenoxy group in generating bioactive compounds with potential applications in combating microbial infections (Vinusha et al., 2015).
Chemotherapeutic Applications
Further developments in the structural domain of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide have led to the design and synthesis of derivatives with promising chemotherapeutic properties. These compounds have been tested against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, demonstrating significant antiproliferative activity. This suggests their potential role in developing new cancer therapies (Kaya et al., 2017).
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-24-10-2-4-11(5-3-10)25-9-13-18-14(27-19-13)8-17-16(21)12-6-7-15(26-12)20(22)23/h2-7H,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKNRLWZMZAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)




![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)